molecular formula C14H25BClNO3 B1456073 Boronic acid, [3-(1-pyrrolidinylmethyl)phenyl]-, HCl , propan-2-ol CAS No. 1452577-19-3

Boronic acid, [3-(1-pyrrolidinylmethyl)phenyl]-, HCl , propan-2-ol

Cat. No.: B1456073
CAS No.: 1452577-19-3
M. Wt: 301.62 g/mol
InChI Key: WYCOMWJHXBWLPU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Boronic acid, [3-(1-pyrrolidinylmethyl)phenyl]-, HCl , propan-2-ol is a compound that belongs to the class of organoboron compounds. These compounds are characterized by the presence of a boron atom bonded to carbon. Boronic acids are known for their versatility in organic synthesis, particularly in the formation of carbon-carbon bonds through reactions such as the Suzuki-Miyaura coupling .

Safety and Hazards

Boron-containing compounds were once thought to be toxic, mainly because of their use in ant poisoning. Nowadays, this concept has been demystified, and boron-containing compounds are usually considered as non-toxic .

Future Directions

The interest in boronic acids has been growing, especially after the discovery of the drug bortezomib . This review reinforces the relevance of extending the studies with boronic acids in Medicinal Chemistry, in order to obtain new promising drugs shortly .

Mechanism of Action

Preparation Methods

The synthesis of boronic acid, [3-(1-pyrrolidinylmethyl)phenyl]-, HCl, propan-2-ol typically involves the reaction of 3-(1-pyrrolidinylmethyl)phenylboronic acid with hydrochloric acid in the presence of propan-2-ol. The reaction conditions often include controlled temperature and pH to ensure the stability and purity of the final product. Industrial production methods may involve large-scale reactors and continuous flow processes to optimize yield and efficiency.

Chemical Reactions Analysis

Boronic acid, [3-(1-pyrrolidinylmethyl)phenyl]-, HCl , propan-2-ol undergoes various types of chemical reactions, including:

Properties

IUPAC Name

propan-2-ol;[3-(pyrrolidin-1-ylmethyl)phenyl]boronic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16BNO2.C3H8O.ClH/c14-12(15)11-5-3-4-10(8-11)9-13-6-1-2-7-13;1-3(2)4;/h3-5,8,14-15H,1-2,6-7,9H2;3-4H,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WYCOMWJHXBWLPU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=CC=C1)CN2CCCC2)(O)O.CC(C)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H25BClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Boronic acid, [3-(1-pyrrolidinylmethyl)phenyl]-, HCl , propan-2-ol
Reactant of Route 2
Reactant of Route 2
Boronic acid, [3-(1-pyrrolidinylmethyl)phenyl]-, HCl , propan-2-ol
Reactant of Route 3
Reactant of Route 3
Boronic acid, [3-(1-pyrrolidinylmethyl)phenyl]-, HCl , propan-2-ol
Reactant of Route 4
Reactant of Route 4
Boronic acid, [3-(1-pyrrolidinylmethyl)phenyl]-, HCl , propan-2-ol
Reactant of Route 5
Reactant of Route 5
Boronic acid, [3-(1-pyrrolidinylmethyl)phenyl]-, HCl , propan-2-ol
Reactant of Route 6
Reactant of Route 6
Boronic acid, [3-(1-pyrrolidinylmethyl)phenyl]-, HCl , propan-2-ol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.